molecular formula C10H8FNO3 B13921873 3-Fluoro-4-methoxy-1H-indole-2-carboxylic acid

3-Fluoro-4-methoxy-1H-indole-2-carboxylic acid

Cat. No.: B13921873
M. Wt: 209.17 g/mol
InChI Key: MZJKKEFVPOWVEK-UHFFFAOYSA-N
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Description

3-Fluoro-4-methoxy-1H-indole-2-carboxylic acid is a derivative of indole, a significant heterocyclic compound known for its diverse biological and chemical properties. Indole derivatives have been extensively studied due to their wide range of applications in medicinal chemistry, pharmacology, and material science .

Chemical Reactions Analysis

Types of Reactions: 3-Fluoro-4-methoxy-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or aldehydes .

Scientific Research Applications

3-Fluoro-4-methoxy-1H-indole-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-Fluoro-4-methoxy-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. It may act by binding to receptors or enzymes, thereby modulating their activity. The exact pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

  • 4-Methoxy-1H-indole-2-carboxylic acid
  • 5-Fluoro-1H-indole-2-carboxylic acid
  • 3-Fluoro-1H-indole-2-carboxylic acid

Comparison: 3-Fluoro-4-methoxy-1H-indole-2-carboxylic acid is unique due to the presence of both fluoro and methoxy groups, which can significantly influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific research applications .

Properties

Molecular Formula

C10H8FNO3

Molecular Weight

209.17 g/mol

IUPAC Name

3-fluoro-4-methoxy-1H-indole-2-carboxylic acid

InChI

InChI=1S/C10H8FNO3/c1-15-6-4-2-3-5-7(6)8(11)9(12-5)10(13)14/h2-4,12H,1H3,(H,13,14)

InChI Key

MZJKKEFVPOWVEK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1C(=C(N2)C(=O)O)F

Origin of Product

United States

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